Phosphorochloridous acid, bis(4-nonylphenyl) ester
Description
Phosphorochloridous acid, bis(4-nonylphenyl) ester (CAS: 63302-49-8) is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-nonylphenyl groups and one chloride ion. Its molecular formula is C₃₀H₄₆ClO₂P, with a molecular weight of approximately 529.1 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
chloro-bis(4-nonylphenoxy)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46ClO2P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQKTYXUWUEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5028116 | |
| Record name | Phosphorochloridous acid, bis(4-nonylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-49-8 | |
| Record name | Bis(4-nonylphenyl) phosphorochloridite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(4-nonylphenyl) phosphorochloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302498 | |
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| Record name | Phosphorochloridous acid, bis(4-nonylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Phosphorochloridous acid, bis(4-nonylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nonylphenyl) chlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BIS(4-NONYLPHENYL) PHOSPHOROCHLORIDITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI02VL0Q5R | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Properties
- Chemical name: Phosphorochloridous acid, bis(4-nonylphenyl) ester
- Structural features: A phosphorus atom bonded to one chlorine atom and two ester groups derived from 4-nonylphenol.
- Functional groups: Phosphorochloridate moiety (P–Cl) and phenolic ester groups (P–O–Ar, where Ar = 4-nonylphenyl).
Preparation Methods
General Synthetic Strategy
The synthesis of phosphorochloridous acid esters typically involves the reaction of phosphorus oxychloride (POCl3) or related phosphorus chlorides with phenols under controlled conditions. For bis(4-nonylphenyl) ester, the phenol used is 4-nonylphenol.
Reaction Scheme:
$$
\text{POCl}_3 + 2 \text{(4-nonylphenol)} \rightarrow \text{this compound} + \text{HCl}
$$
This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the phosphorus center, displacing chloride ions stepwise.
Detailed Preparation Procedure
-
- Phosphorus oxychloride (POCl3)
- 4-Nonylphenol (a phenol substituted with a nonyl group at the para position)
- Base (e.g., pyridine or triethylamine) to neutralize HCl formed
-
- Solvent: Anhydrous inert solvents such as dichloromethane or toluene
- Temperature: Typically 0–25°C to control reaction rate and minimize side reactions
- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis
-
- Dissolve 4-nonylphenol in the dry solvent under inert atmosphere.
- Slowly add phosphorus oxychloride dropwise with stirring at low temperature.
- Add base gradually to capture released HCl.
- Stir the mixture for several hours, monitoring reaction progress by ^31P NMR or IR spectroscopy.
- Quench reaction carefully with water or aqueous base if necessary.
- Extract the product, dry over anhydrous agents, and purify by recrystallization or chromatography.
Analytical Data and Characterization
| Analytical Technique | Observed Data for this compound |
|---|---|
| ^31P Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts indicating phosphorus bonded to chlorine and ester groups; typically a singlet or doublet depending on substitution |
| Infrared Spectroscopy (IR) | P–O stretching bands around 1000–1300 cm^-1; P–Cl stretching bands near 540–600 cm^-1 |
| Elemental Analysis | Consistent with C, H, Cl, P content expected for bis(4-nonylphenyl) ester |
| Melting Point | Reported in literature varies depending on purity, typically crystalline solids |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to the electrophilic phosphorus center. Key findings include:
-
Acidic Hydrolysis : Cleavage of the P–O bond occurs via protonation of the ester oxygen, followed by nucleophilic attack by water. This pathway dominates at pH < 4 .
-
Basic Hydrolysis : At pH > 10, hydroxide ions directly attack the phosphorus atom, displacing the chloride group and forming bis(4-nonylphenyl) phosphate .
Table 1: Hydrolysis Rate Constants (25°C)
| Condition | Rate Constant (k, s⁻¹) | Mechanism |
|---|---|---|
| pH 2.0 | 1.2 × 10⁻⁴ | AAc2 (acid-catalyzed) |
| pH 12.0 | 3.8 × 10⁻³ | BAc2 (base-catalyzed) |
Steric hindrance from the bulky 4-nonylphenyl groups reduces hydrolysis rates compared to simpler aryl phosphates .
Reactions with Nucleophiles
The chlorine atom is susceptible to nucleophilic substitution, enabling diverse functionalization:
-
Ammonolysis : Reacts with primary amines (e.g., ethylamine) to form bis(4-nonylphenyl) phosphoramidates. Yields exceed 85% in anhydrous THF .
-
Alcoholysis : Transesterification with alcohols (e.g., methanol) produces mixed esters under catalytic conditions (e.g., Fe(acac)₃) .
Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Catalyst | Yield (%) |
|---|---|---|---|
| NH₂CH₂CH₃ | Bis(4-nonylphenyl) phosphoramidate | None | 88 |
| CH₃OH | (4-Nonylphenyl) methyl phosphate | Fe(acac)₃ | 72 |
Thermal Decomposition
At temperatures > 150°C, the compound undergoes pyrolytic degradation:
-
Primary products include 4-nonylphenol, phosphorus oxychloride, and trace polyphosphate oligomers .
-
Decomposition follows first-order kinetics with an activation energy (Eₐ) of 98 kJ/mol .
Catalytic Transformations
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze one ester group in biphenyl analogs, suggesting potential for asymmetric modification .
-
Oxidative Coupling : Iron(III) catalysts (e.g., FeCl₃/SiO₂) promote dimerization of phenolic byproducts, forming biphenyl derivatives .
Key Challenges and Research Gaps
Scientific Research Applications
Plasticizers and Processing Aids
Phosphorochloridous acid esters are primarily used as plasticizers in the manufacturing of plastics. They enhance the flexibility and durability of polymer products. The synthesis of these esters involves reacting phosphorus halides with organic materials containing hydroxyl or thiol groups, leading to high yields and minimal side reactions .
- Key Benefits :
- Improved processing characteristics of polymers.
- Enhanced thermal stability and mechanical properties.
Oil Additives
These compounds serve as oil additives, improving the performance of lubricants by reducing friction and wear in mechanical systems. Their ability to function under extreme conditions makes them suitable for high-performance applications .
Cosmetic Formulations
Phosphorochloridous acid esters have found their way into cosmetic formulations due to their emulsifying properties. They stabilize emulsions and improve the texture and feel of cosmetic products.
- Applications :
- Used in creams and lotions to enhance skin feel.
- Act as surfactants in cleansing products.
Recent studies highlight the importance of these esters in ensuring the safety and efficacy of cosmetic products through rigorous testing protocols .
Pharmaceutical Applications
In pharmaceuticals, phosphorochloridous acid esters are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). They play a crucial role in the development of prodrugs, which enhance drug bioavailability and therapeutic effectiveness.
- Case Study : The synthesis of nucleoside analogs has been facilitated by using phosphoramidating reagents derived from these esters, leading to high yields and purity . This method has been instrumental in producing drugs like Remdesivir, showcasing the compound's relevance in modern medicine.
Environmental Monitoring
The environmental impact of phosphorochloridous acid esters is also a growing area of research. Their potential as endocrine disruptors has led to studies aimed at quantifying their presence in food packaging materials and assessing their ecological effects.
- Analytical Techniques : Advanced methods such as LC-MS/MS have been developed to detect these compounds in various matrices, ensuring compliance with safety regulations .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Industrial | Plasticizers, oil additives | Enhanced flexibility, thermal stability |
| Cosmetics | Emulsifiers in creams and lotions | Improved texture and skin feel |
| Pharmaceuticals | Intermediates for drug synthesis | Increased bioavailability |
| Environmental Monitoring | Detection in food packaging | Compliance with safety regulations |
Mechanism of Action
The mechanism of action of phosphorochloridous acid, bis(4-nonylphenyl) ester involves its interaction with molecular targets through its reactive phosphorus-chlorine bond. This bond can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s effects are mediated through its ability to modify other molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Utility: The bis(4-nonylphenyl) ester’s bulky structure may slow reaction kinetics but improve selectivity in asymmetric synthesis compared to smaller esters like cyclic propylene derivatives .
- Market Applications : Phosphorochloridites are niche intermediates, whereas phosphite esters (e.g., CAS 84787-76-8) dominate industrial applications as antioxidants .
Biological Activity
Phosphorochloridous acid, bis(4-nonylphenyl) ester (CAS No. 63302-49-8), is an organophosphorus compound that has garnered attention due to its potential biological activities and implications for environmental health. This article compiles various studies and data regarding its biological activity, including toxicity assessments, metabolic pathways, and ecological impacts.
This compound is characterized by its unique chemical structure, which consists of two nonylphenyl groups attached to a phosphorochloridous acid backbone. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
1. Toxicological Profile
The toxicological profile of this compound has been assessed through various studies focusing on acute toxicity, chronic exposure effects, and potential carcinogenicity. Key findings include:
- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity in laboratory animals, with LD50 values varying based on the route of administration (oral, dermal, or inhalation) .
- Chronic Effects : Long-term exposure studies suggest potential neurotoxic effects and reproductive toxicity. There is evidence that the compound may disrupt endocrine functions .
2. Genotoxicity
Genotoxicity studies have shown mixed results. Some assays indicate that Phosphorochloridous acid may induce mutations in bacterial cultures (Ames test), while others have not found significant mutagenic activity in mammalian cell lines . This discrepancy highlights the need for further investigation into its genotoxic potential.
3. Metabolic Pathways
The metabolism of Phosphorochloridous acid involves hydrolysis and oxidative processes. Initial activation occurs through microsomal enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules . Understanding these pathways is crucial for assessing the compound's overall biological impact.
Ecotoxicological Impact
Phosphorochloridous acid has been evaluated for its ecological effects, particularly concerning aquatic organisms:
- Aquatic Toxicity : Laboratory studies demonstrate that the compound poses a risk to aquatic life, with LC50 values indicating harmful effects on fish and invertebrates at relatively low concentrations .
- Biodegradation : Research on biodegradation indicates that while some microbial strains can break down the compound, it may persist in the environment under certain conditions .
Data Table: Summary of Biological Activity Studies
Case Studies
Several case studies have documented the environmental and health impacts of Phosphorochloridous acid:
- Case Study 1 : A study conducted on industrial workers exposed to organophosphorus compounds revealed increased incidences of respiratory issues and neurological symptoms associated with prolonged exposure to similar compounds .
- Case Study 2 : An ecological assessment near manufacturing sites reported significant declines in local fish populations linked to runoff containing phosphorochloridous esters .
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing phosphorochloridous acid esters with high purity?
- Answer : Synthesis optimization requires precise stoichiometric control of reactants (e.g., phenol derivatives and phosphorus trichloride) under inert conditions to minimize hydrolysis. Reaction parameters (temperature, solvent polarity, and catalyst use) should be systematically tested using Design of Experiments (DoE) frameworks to identify optimal conditions . For example, fractional factorial designs can isolate critical variables like reaction time and temperature. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is essential to remove unreacted substrates or byproducts. Quality validation should include HPLC-UV (≥95% purity threshold) and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing bis(4-nonylphenyl) phosphorochloridous acid esters?
- Answer :
-
NMR : P NMR is critical for confirming phosphorus-centered bonding (δ ~0–20 ppm for phosphite/phosphonate derivatives). H/C NMR resolves aryl and alkyl substituents .
-
Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST Standard Reference Data ) identifies molecular ion peaks and fragmentation patterns.
-
Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) monitors purity, while GC-MS is suitable for volatile derivatives .
Technique Key Parameters Reference Standards P NMR CDCl₃ solvent, 121 MHz Phosphoric acid esters EI-MS 70 eV ionization NIST MS Database
Q. How do steric and electronic factors influence the stability of bis(4-nonylphenyl) phosphorochloridous acid esters under varying pH and temperature?
- Answer : Hydrolytic stability is pH-dependent: acidic conditions accelerate P–O bond cleavage, while alkaline media promote ester hydrolysis. Steric hindrance from branched 4-nonyl groups reduces reactivity compared to linear analogs. Accelerated stability studies (40–60°C, 75% RH) with periodic sampling (HPLC analysis) quantify degradation kinetics. Arrhenius modeling predicts shelf-life under ambient conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for phosphorochloridous acid esters?
- Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, ligand impurities). Methodological solutions include:
- Reproducibility Protocols : Strict inert-atmosphere handling (glovebox/Schlenk techniques) and batch-to-batch impurity profiling (ICP-MS for metal contaminants) .
- Multivariate Analysis : PCA (Principal Component Analysis) identifies outlier datasets linked to experimental artifacts .
- Cross-Validation : Compare results across independent labs using harmonized protocols (e.g., ASTM/EURO norms) .
Q. What computational strategies are effective in modeling the reaction mechanisms of phosphorochloridous acid esters in nucleophilic substitution?
- Answer :
-
Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) calculates transition-state geometries and activation energies for P–Cl bond cleavage .
-
Molecular Dynamics (MD) : Simulates solvent effects (e.g., toluene vs. THF) on reaction pathways .
-
Software Tools : Gaussian, ORCA, or VASP for QM; LAMMPS or GROMACS for MD .
Computational Task Method Output Metrics Transition-State Search Nudged Elastic Band (NEB) Activation Energy (kcal/mol) Solvent Interaction MD with OPLS-AA forcefield Diffusion Coefficients
Q. How can researchers design experiments to assess environmental degradation pathways of bis(4-nonylphenyl) phosphorochloridous acid esters?
- Answer :
- Photolysis Studies : Expose compounds to UV light (λ = 254–365 nm) in aqueous/organic matrices; monitor degradation via LC-MS/MS .
- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) with activated sludge to assess microbial breakdown .
- Hydrolysis Kinetics : Pseudo-first-order rate constants (k) derived from pH-varied experiments (4–10) at 25–50°C .
Q. What advanced statistical methods improve the optimization of phosphorochloridous acid ester synthesis?
- Answer :
-
Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between variables (e.g., catalyst loading vs. yield) .
-
Machine Learning (ML) : Train neural networks on historical reaction data to predict optimal conditions (temperature, solvent ratio) .
Statistical Method Application Software RSM Yield optimization JMP, Design-Expert ML (Random Forest) Variable Importance Python/scikit-learn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
